2-Bromo-4-chlorofuran
Description
2-Bromo-4-chlorofuran is a halogenated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The compound features bromine and chlorine substituents at the 2- and 4-positions of the furan ring, respectively. Halogenated furans are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their electron-deficient aromatic system, which facilitates electrophilic substitution and cross-coupling reactions1.
Properties
Molecular Formula |
C4H2BrClO |
|---|---|
Molecular Weight |
181.41 g/mol |
IUPAC Name |
2-bromo-4-chlorofuran |
InChI |
InChI=1S/C4H2BrClO/c5-4-1-3(6)2-7-4/h1-2H |
InChI Key |
KMOGNVAYAWSBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Chlorination of Aniline:
Industrial Production:: 2-Bromo-4-chloroaniline is produced on an industrial scale using the above synthetic route. Optimization of reaction conditions, safety protocols, and efficient workup procedures are essential for large-scale production.
Chemical Reactions Analysis
Substitution Reactions: 2-Bromo-4-chloroaniline readily undergoes nucleophilic substitution reactions due to the electron-donating effect of the amino group.
Common Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other strong bases.
Major Products: Substitution at the amino group results in various derivatives, such as 2-bromo-4-chlorophenol or 2-bromo-4-chlorotoluene.
Scientific Research Applications
2-Bromo-4-chloroaniline finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism by which 2-bromo-4-chloroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physical Properties
- Core Structure : Thiophene (sulfur-containing heterocycle) vs. furan (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce aromaticity but enhance stability toward oxidation.
- Boiling Point : 67–69 °C at 9 Torr (thiophene derivative) vs. furan derivatives (typically lower boiling points due to weaker dipole interactions).
- Density : 1.844 g/cm³ (predicted), higher than most furan analogs (e.g., furan: 0.951 g/cm³).
4-Bromo-2-chloroaniline (C₆H₅BrClN)
Structural Features
Chemical Behavior
- The amine group enables participation in diazotization and azo-coupling reactions, whereas furans undergo electrophilic substitutions (e.g., halogenation, nitration).
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
Functional Group Influence
- The ketone group in acetophenone derivatives facilitates nucleophilic additions (e.g., Grignard reactions), contrasting with furan’s electrophilic reactivity.
- Applications : Used as a synthetic intermediate under controlled conditions, similar to halogenated furans in pharmaceutical manufacturing.
Bromochloromethane (CH₂BrCl)
Simpler Halogenated Alkanes
Data Tables
Table 1. Physical Properties of Selected Halogenated Compounds
*Predicted properties based on furan analogs.
Table 2. Crystallographic Data Comparison
Key Research Findings
- Synthetic Routes : Halogenated furans are typically synthesized via direct halogenation or cross-coupling, whereas thiophenes often require metal-catalyzed routes.
- Safety : 4-Bromo-2-chlorothiophene requires strict handling as an intermediate, similar to furan derivatives, which may release toxic fumes upon decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
